molecular formula C40H52O2 B1668269 Canthaxanthin CAS No. 514-78-3

Canthaxanthin

Cat. No. B1668269
CAS RN: 514-78-3
M. Wt: 564.8 g/mol
InChI Key: FDSDTBUPSURDBL-DKLMTRRASA-N
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Description

Canthaxanthin is a keto-carotenoid pigment widely distributed in nature . It belongs to a larger class of phytochemicals known as terpenoids . The chemical formula of canthaxanthin is C40H52O2 . It was first isolated in edible mushrooms and has also been found in green algae, bacteria, crustaceans, and fish . It is associated with E number E161g and is approved for use as a food coloring agent in different countries .


Synthesis Analysis

Canthaxanthin was synthesized from β-carotene . The synthesized substance was confirmed to be canthaxanthin by its FTIR spectrum . A Wittig condensation between 3-hydroxyl-C14-aldehyde and tetraethyl methylenebisphosphonate was carried out in the presence of a base to afford 3-hydroxyl-C15-phosphonate .


Molecular Structure Analysis

The molecular interactions of canthaxanthin include strong van der Waals interactions between the canthaxanthin molecule and the acyl chains of lipids, restrictions to the segmental molecular motion of lipid molecules, modifications of the surface of the lipid membranes, and interactions based on the formation of the hydrogen bonds .


Chemical Reactions Analysis

The crude canthaxanthin was composed of 15–20% cis-isomer according to HPLC . The chemical synthesis of canthaxanthin involves various possible modifications of the carotenoid biosynthesis pathway .


Physical And Chemical Properties Analysis

Canthaxanthin has a molar mass of 564.85 g/mol . It appears as violet crystals . It is insoluble in water, insoluble in ethanol, practically insoluble in vegetable oils, and very slightly soluble in acetone .

Scientific Research Applications

Food Science and Nutrition

Canthaxanthin, a red-orange carotenoid in the xanthophyll group, is naturally present in bacteria, algae, fungi, and responsible for the coloration of flamingo feathers, koi carp skin, and crustacean shells. It's widely used in poultry as a feed additive, with its coloration being a key quality criterion for consumers. Recent studies highlight its potential health benefits, such as protecting cholesterol from oxidation, exhibiting antioxidant properties, and showing immunomodulatory activity. However, these health benefits, observed in vitro, require further validation in in vivo models (Esatbeyoglu & Rimbach, 2017).

Biotechnological Production

Canthaxanthin's biotechnological production has gained attention due to its extensive applications in medical, pharmaceutical, cosmetic, chemical, and food industries. Recent advancements include insights into its biosynthesis pathways and the enhancement of microbial production processes. The review provides a critical scrutiny of these developments and suggests future research directions (Gharibzahedi, Razavi & Mousavi, 2013).

Dermatology

Canthaxanthin has been evaluated as a pigment for darkening vitiliginous skin, with varying levels of satisfaction among patients. It was found to be more effective in light-skinned individuals, with women generally happier with the results. Side effects included red stools and orange palms and soles. Its ease of oral administration and potential as a cosmetically acceptable therapy for vitiligo highlight its dermatological applications (Gupta et al., 1985).

Food Chemistry

The oxidation products of Canthaxanthin, mainly substituted apo-carotenals and apo-carotenones, were identified, suggesting similarities with β-carotene oxidation. This study aids in understanding the biochemical properties and potential applications of Canthaxanthin in food chemistry (Mordi & Walton, 2016).

Poultry Science

Canthaxanthin supplementation in poultry diets showed no significant impact on performance, blood variables, or mortality, indicating its safety as a feed additive. This research contributes to understanding the effects of Canthaxanthin overdosing in poultry (Weber et al., 2013).

Cosmetic

ApplicationsIn the cosmetic industry, canthaxanthin is used as a photoprotective agent in certain photodermatoses, a tan-simulating agent, and for pigmenting vitiliginous skin. Its evaluation in the management of vitiligo highlighted its potential cosmetic applications, with variable satisfaction rates among patients based on skin type and gender. Its ease of oral use and cosmetic acceptability make it an intriguing option for specific dermatological conditions (Gupta et al., 1985).

Biomedicine

Canthaxanthin, produced by biofermentation, has been investigated for its potential in skin cell protection and regeneration. Studies show its high biocompatibility, ability to inhibit fibroblast death under stress, and promote cell migration, suggesting applications in skin protection and regeneration due to its antioxidant, anti-inflammatory, and antiaging effects (Castangia et al., 2022).

Pharmaceutical and Nutraceutical Applications

The efficient extraction of canthaxanthin from E. coli, using a 2-step process with organic solvents, holds significant implications for its commercial market in aquaculture, poultry, cosmetic, and nutraceutical industries. This method allows for high-yield extraction, demonstrating potential for scalable production in pharmaceutical and nutraceutical applications (Scaife et al., 2012).

Safety And Hazards

At high doses, canthaxanthin has caused a serious, potentially fatal blood disorder called aplastic anemia . It can also cause diarrhea, nausea, stomach cramps, dry and itchy skin, hives, orange or red body secretions, and other side effects .

Future Directions

Future focus on alternative producing platforms and a deeper knowledge of the regulation of the pathway, both at protein and genetic (including epigenetic) levels, will be key to boosting sustainable canthaxanthin production .

properties

IUPAC Name

2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSDTBUPSURDBL-DKLMTRRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)CCC2(C)C)C)\C)\C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O2
Record name CANTHAXANTHIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022727
Record name Canthaxanthin
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Molecular Weight

564.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Deep violet crystals or crystalline powder, Solid
Record name CANTHAXANTHIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Canthaxanthin
Source Human Metabolome Database (HMDB)
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Boiling Point

717.00 °C. @ 760.00 mm Hg
Record name Canthaxanthin
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Product Name

Canthaxanthin

CAS RN

514-78-3
Record name Canthaxanthin
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Record name Canthaxanthin (trans)
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Record name Canthaxanthin
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Record name Canthaxanthin
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Record name Canthaxanthin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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